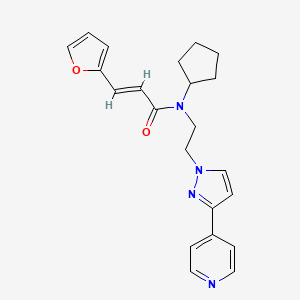![molecular formula C11H11BrO B2498559 1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone CAS No. 1218625-92-3](/img/structure/B2498559.png)
1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone often involves complex reactions, including homolytic displacements and dehydrogenative homocoupling. For instance, 1-cyano-2-(trichloroethyl)cyclopropanes have been synthesized via a sequence of reactions involving homolytic displacement of cobaloxime(II) from allylcobaloxime(III) complexes by bromocyanomethyl radicals and subsequent reactions (Bury, Corker, & Johnson, 1982). These methods highlight the complexity and versatility in synthesizing cyclopropyl-based compounds.
Molecular Structure Analysis
The molecular structure of compounds structurally related to 1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone has been explored through X-ray diffraction, spectroscopy, and theoretical calculations. Studies have shown the importance of intramolecular hydrogen bonding and π-π stacking interactions in stabilizing the crystal structures of such compounds (Majumdar, 2016). This provides insight into the stability and reactivity of the molecule.
Chemical Reactions and Properties
Chemical reactions involving cyclopropyl groups, such as those present in 1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone, often include ring-opening and substitution reactions. The reactivity of the cyclopropyl group, particularly with electrophilic compounds, has been documented in the synthesis of various derivatives, demonstrating the cyclopropyl group's role in facilitating complex chemical transformations (Ito, Freytag, & Yoshifuji, 2006).
Applications De Recherche Scientifique
Synthesis of Tryptamines
The cyclopropylketone arylhydrazones, generated in situ from arylhydrazine hydrochlorides and ketones, undergo a domino Cloke-Stevens/Grandberg rearrangement, leading to the formation of tryptamine derivatives. The use of (2-arylcyclopropyl)ethanones results in branched tryptamines with aryl groups in the α-position to the amino group. This method effectively synthesizes enantiomerically pure tryptamine derivatives (Salikov et al., 2017).
Hydrogen-Bonding Patterns
Compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone are characterized by bifurcated intra- and intermolecular hydrogen bonding between the secondary amine and carbonyl groups. This hydrogen bonding leads to the formation of centrosymmetric dimers and stabilizes the crystal structures through weak C-H...Br interactions and other weak interactions (Balderson et al., 2007).
Enzymatic Processes
Enzymatic processes have been developed for the preparation of chiral intermediates like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, which are vital for the synthesis of certain pharmaceuticals. A ketoreductase (KRED) was screened for its ability to transform a related compound into the chiral alcohol with high conversion and enantiomeric excess, making this process environmentally sound and suitable for industrial applications (Guo et al., 2017).
Antimycobacterial Activity
Hybrid heterocycles comprising arylidene thiazolidine-2,4-dione and 1-cyclopropyl-2-(2-fluorophenyl)ethanone have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Most compounds displayed moderate to good activity, with certain compounds exhibiting potency significantly higher than standard drugs (Ponnuchamy et al., 2014).
Reaction Mechanisms and Product Formation
Research has been done on the reactivity of radical cations generated from cyclopropyl(4-methoxyphenyl)phenylmethanol. The studies in acidic and basic solutions demonstrate the involvement of oxygen acidity, undergoing -OH-induced deprotonation and leading to various product distributions. The reaction mechanisms have been rationalized based on water-induced competition between O-neophyl shift and C-cyclopropyl beta-scission (Bietti et al., 2006).
Propriétés
IUPAC Name |
1-[(1R,2R)-2-(3-bromophenyl)cyclopropyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-7(13)10-6-11(10)8-3-2-4-9(12)5-8/h2-5,10-11H,6H2,1H3/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJRSKBNQNNNFE-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H]1C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

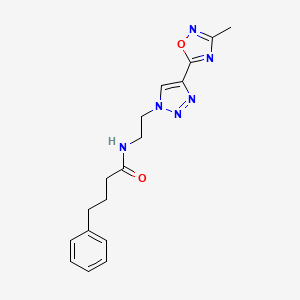
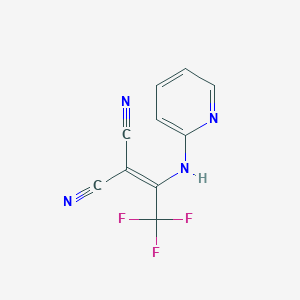
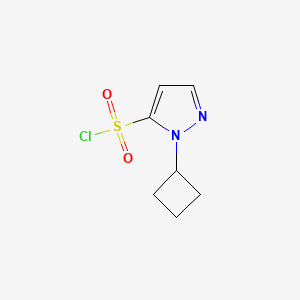
![N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2498482.png)
![6-(3,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498483.png)
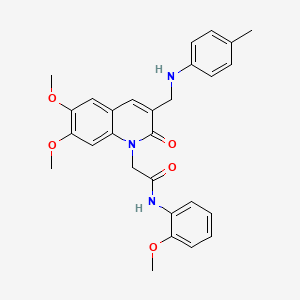
![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2498485.png)

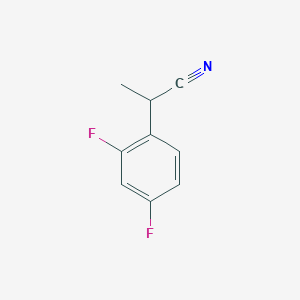

![7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL](/img/structure/B2498494.png)

